molecular formula C7H9N5 B1664709 9-Ethyladenine CAS No. 2715-68-6

9-Ethyladenine

Cat. No.: B1664709
CAS No.: 2715-68-6
M. Wt: 163.18 g/mol
InChI Key: MUIPLRMGAXZWSQ-UHFFFAOYSA-N
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Description

9-Ethyl-9H-adenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is characterized by the presence of an ethyl group at the ninth position of the adenine structure.

Preparation Methods

The synthesis of 9-Ethyl-9H-adenine typically involves the alkylation of adenine. One common method includes the reaction of adenine with ethyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours to yield 9-Ethyl-9H-adenine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

9-Ethyl-9H-adenine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield various alkylated derivatives of 9-Ethyl-9H-adenine.

Comparison with Similar Compounds

9-Ethyl-9H-adenine is often compared with other adenine derivatives and adenosine receptor antagonists. Similar compounds include:

The uniqueness of 9-Ethyl-9H-adenine lies in its specific ethyl substitution at the ninth position, which imparts distinct pharmacological properties and receptor selectivity compared to other adenine derivatives.

Conclusion

9-Ethyl-9H-adenine is a compound of significant interest in scientific research due to its unique chemical structure and pharmacological properties. Its synthesis, reactivity, and applications in medicinal chemistry highlight its potential as a valuable tool in drug development and therapeutic interventions.

Properties

IUPAC Name

9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIPLRMGAXZWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181616
Record name 9-Ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2715-68-6
Record name 9-Ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethyladenine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethyladenine
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URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Coupling of 2b with adenine in THF in the presence of Ph3P and DEAD formed the desired N9 -substituted derivative 1a in only 5% yield. The low yield may be due to the insolubility of adenine in THF. After replacement of THF with DMF, compound 1a was produced in 43% yield without any detection of the N7 - derivative or the N9 -ethyladenine.
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43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While 9-ethyladenine can bind to adenosine receptors, it primarily acts as an antagonist rather than an agonist. [] This means it binds to the receptors but does not activate them in the same way as adenosine itself. Specific derivatives of this compound have shown varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3). [, , , ]

ANone: Yes, the ethyl group at the N9 position of adenine influences its ability to form hydrogen bonds. For instance, it can hinder the formation of certain hydrogen-bonded dimers with uracil derivatives compared to unsubstituted adenine. [, , ]

ANone: Studies show that this compound forms stable complexes with riboflavin tetraacetate and tetrabutyrate in chloroform. [] These complexes involve cyclic hydrogen bonding between the adenine amino group and the isoalloxazine ring of riboflavin. Barbiturates can disrupt this complex formation, highlighting potential interactions relevant to biological systems. []

ANone: The molecular formula of this compound is C7H9N5. It has a molecular weight of 163.18 g/mol.

ANone: Several spectroscopic methods are valuable for studying this compound. These include:

  • NMR Spectroscopy: Provides information about structure, self-association, and complex formation with other molecules. [, , , , , , ]
  • Infrared Spectroscopy: Useful for identifying hydrogen bonding patterns and characterizing interactions with other molecules. [, , , , , , , , ]
  • UV-Vis Spectroscopy: Used to study complex formation and the influence of solvent environment on this compound derivatives. [, , , ]
  • Mass Spectrometry: Can be used to analyze this compound and its metabolites in biological samples. [, ]

ANone: The self-association of this compound is influenced by the solvent. For example, it forms hydrogen-bonded dimers in concentrated chloroform solutions but shows minimal self-association in dilute solutions. [] This behavior is also observed in other nonpolar solvents like cyclohexane. []

ANone: this compound is often used as a template molecule in molecular imprinting studies for creating synthetic receptors with selectivity for adenine and related compounds. [, ] This process involves forming a polymer network around the template molecule, creating cavities that can subsequently rebind to the target molecule or its analogs.

ANone: Computational chemistry, including density functional theory (DFT) calculations, has been employed to:

  • Predict acidity: Calculate the gas-phase acidities of this compound and other adenine derivatives, aiding in understanding their reactivity. [, ]
  • Analyze spectroscopic data: Interpret infrared and UV-Vis spectra, allowing for structural assignments of different dimer structures formed by this compound in solution. [, ]
  • Study molecular interactions: Investigate hydrogen bonding patterns and base-pairing preferences in complexes with other molecules. []

ANone: Research indicates that substituents on the adenine ring significantly influence the type of adenine-uracil dimers formed. For instance:

  • 2-Chloro-9-ethyladenine and N2-(dimethylamino)-9-ethyladenine predominantly form Hoogsteen-type dimers. []
  • 8-Bromo-9-ethyladenine, N2-(methylamino)-9-ethyladenine, and 2-amino-9-ethylpurine favor Watson-Crick-type dimers. []

ANone: Studies indicate that 8-bromo-9-ethyladenine exhibits enhanced binding affinity for the A2A adenosine receptor compared to unsubstituted this compound. This highlights the potential for specific structural modifications to modulate the biological activity of adenine derivatives. [, ]

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